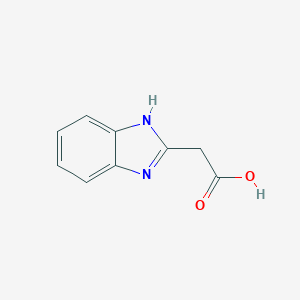

1H-Benzimidazole-2-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525202. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTPLFVZKMIYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159498 | |

| Record name | 1H-Benzimidazole-2-acetic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13570-08-6 | |

| Record name | 1H-Benzimidazole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13570-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013570086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13570-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-acetic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13570-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzimidazoleacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJU8LFP9EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-Benzimidazole-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole-2-acetic acid is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzimidazole core linked to an acetic acid moiety, makes it a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. Benzimidazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and insights into its potential biological significance.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 240-242 °C | [2] |

| Boiling Point (Predicted) | 498.3 ± 28.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

| pKa (Predicted for a similar derivative) | 2.54 ± 0.10 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): [2]

-

12.03 (s, 1H, NH): Broad singlet corresponding to the proton on the imidazole nitrogen.

-

10.59 (s, 1H, COOH): Broad singlet for the acidic proton of the carboxylic acid group.

-

7.92 (dd, J=7.5 Hz, 2H, Ar-H): Doublet of doublets for the protons at positions 4 and 7 of the benzimidazole ring.

-

7.58 (dd, J=7.5, 0.9 Hz, 2H, Ar-H): Doublet of doublets for the protons at positions 5 and 6 of the benzimidazole ring.

-

3.64 (s, 2H, CH₂): Singlet for the methylene protons of the acetic acid group.

¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): [2]

-

164.20 (C=O): Carbonyl carbon of the carboxylic acid.

-

152.20 (C=N): Carbon at position 2 of the benzimidazole ring.

-

131.95 (Ar-C): Aromatic carbons.

-

128.32 (Ar-C): Aromatic carbons.

-

122.50 (Ar-C): Aromatic carbons.

-

48.40 (CH₂): Methylene carbon.

Infrared (IR) Spectroscopy

IR (KBr, cm⁻¹): [2]

-

3624 (O-H stretch): Characteristic of the hydroxyl group in the carboxylic acid.

-

3230 (N-H stretch): Indicative of the N-H bond in the imidazole ring.

-

1722 (C=O stretch): Strong absorption corresponding to the carbonyl group of the carboxylic acid.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and a suitable dicarboxylic acid or its derivative, such as malonic acid or diethyl malonate.

Materials and Reagents:

-

o-Phenylenediamine

-

Malonic acid (or diethyl malonate)

-

4 M Hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Sodium hydroxide solution (10%)

-

Activated charcoal

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and malonic acid (1.1 equivalents).

-

Add a suitable acid catalyst, such as 4 M hydrochloric acid, to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is slightly alkaline.

-

The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

An In-Depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-Benzimidazole-2-acetic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the primary synthetic pathway, including the underlying reaction mechanism, a thorough experimental protocol, and relevant quantitative data. Furthermore, it explores a potential biological signaling pathway, the auxin signaling cascade, that may be modulated by this class of compounds.

Core Synthesis Pathway: The Phillips-Ladenburg Condensation

The most prevalent and established method for synthesizing this compound is through the Phillips-Ladenburg condensation reaction.[1][2][3] This method involves the reaction of an o-phenylenediamine with a dicarboxylic acid, in this case, malonic acid, typically in the presence of a mineral acid catalyst.[1] The reaction proceeds via a cyclocondensation mechanism, forming the stable benzimidazole ring system.

The reaction conditions, such as the acidity of the medium and the reaction time, can significantly influence the final product distribution.[4] While the primary product is the desired benzimidazolic acetic acid, other related compounds can also be formed.[4]

Reaction Mechanism

The mechanism of the Phillips-Ladenburg reaction for the synthesis of this compound from o-phenylenediamine and malonic acid can be described as follows:

-

Protonation of Malonic Acid: In the acidic medium, a carboxyl group of malonic acid is protonated, increasing its electrophilicity.

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of the protonated malonic acid.

-

Formation of an Amide Intermediate: Following the nucleophilic attack, a water molecule is eliminated, leading to the formation of an N-acyl-o-phenylenediamine intermediate.

-

Intramolecular Cyclization: The second amino group of the intermediate then attacks the second carbonyl group of the malonic acid moiety in an intramolecular fashion.

-

Dehydration and Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring, yielding this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. While specific conditions can be optimized, this procedure outlines the fundamental steps.

Materials:

-

o-Phenylenediamine

-

Malonic acid

-

4N Hydrochloric acid (HCl)

-

Ammonium hydroxide (for neutralization)

-

Ethanol (for recrystallization)

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1.0 molar equivalent) and malonic acid (1.0 molar equivalent) is prepared.

-

Acidic Condensation: 4N Hydrochloric acid is added to the flask to serve as the reaction medium and catalyst.

-

Reflux: The reaction mixture is heated to reflux for a period of 5 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

-

Neutralization and Precipitation: After completion, the reaction mixture is cooled to room temperature. The excess acid is carefully neutralized by the dropwise addition of ammonium hydroxide until the solution is alkaline. This will cause the crude this compound to precipitate out of the solution.

-

Isolation of Crude Product: The precipitate is collected by vacuum filtration and washed with cold water to remove any inorganic impurities.

-

Purification by Recrystallization: The crude product is then dissolved in a minimal amount of hot ethanol. Activated charcoal can be added to decolorize the solution. The hot solution is filtered to remove the charcoal and any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization of the pure this compound.

-

Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of benzimidazole derivatives, providing a general reference for expected outcomes. It is important to note that the yield for the specific synthesis of this compound can vary based on the precise reaction conditions employed.

| Parameter | Value/Range | Reference |

| Starting Materials | o-Phenylenediamine, Malonic Acid | [4] |

| Catalyst | 4N Hydrochloric Acid | [1] |

| Reaction Time | 5 - 24 hours | [4] |

| General Yield Range | Good yields are generally obtained with aliphatic acids. | [1] |

| Purification Method | Recrystallization from ethanol | [5] |

Potential Signaling Pathway: Auxin Signaling

Due to the structural similarity of this compound to the plant hormone indole-3-acetic acid (IAA), it is plausible that this compound could exert biological effects by interacting with the auxin signaling pathway.[6][7] The auxin signaling pathway is a critical regulator of plant growth and development.[8][9]

The core of the nuclear auxin signaling pathway involves three main protein families:[6][10]

-

TIR1/AFB F-box proteins: These are the auxin receptors.[6][7]

-

Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of ARF transcription factors.[6][8]

-

ARF (Auxin Response Factor) transcription factors: These proteins bind to auxin-responsive elements in the promoters of target genes and regulate their transcription.[6]

Mechanism of Action:

In the absence of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing the transcription of auxin-responsive genes.[8] When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[7][8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of genes that regulate various aspects of plant growth and development.[11]

Given its structural features, this compound could potentially act as an auxin mimic, binding to the TIR1/AFB receptor and triggering the degradation of Aux/IAA repressors, thereby activating auxin-responsive gene expression.

Visualizations

Synthesis Pathway of this compound

References

- 1. adichemistry.com [adichemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. banglajol.info [banglajol.info]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1H-Benzimidazole-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-2-acetic acid belongs to the benzimidazole class of heterocyclic organic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct, extensive research on the specific mechanism of action of this compound is limited, this technical guide synthesizes the likely pathways based on the well-documented activities of structurally related benzimidazole derivatives. The primary proposed mechanisms of action are anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and antioxidant activity via free radical scavenging. This document provides an in-depth exploration of these mechanisms, detailed experimental protocols for their investigation, and representative data to guide future research and drug development efforts.

Core Proposed Mechanisms of Action

The therapeutic potential of benzimidazole derivatives is broad, encompassing anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. For this compound, the most probable mechanisms of action, inferred from analogous compounds, are the modulation of inflammatory pathways and the neutralization of reactive oxygen species.

Anti-Inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research points to benzimidazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2][3][4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3][4] The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit these enzymes.[4] It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting one or both of these isoforms, thereby reducing prostaglandin synthesis. Several studies on other benzimidazole derivatives have demonstrated potent and sometimes selective COX-2 inhibition.[1][2]

Signaling Pathway: Prostaglandin Synthesis and its Inhibition

Caption: Proposed inhibitory action of this compound on the COX pathway.

Antioxidant Activity: Free Radical Scavenging

Benzimidazole derivatives have been reported to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[6][7][8][9] Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause cellular damage, contributing to various pathological conditions. The benzimidazole scaffold is thought to contribute to antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. The acetic acid moiety may also play a role in this activity.

Logical Relationship: Free Radical Scavenging

Caption: Proposed mechanism of antioxidant activity by free radical scavenging.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro assays are required. The following protocols are standard methods for assessing COX inhibition and antioxidant activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of a test compound against COX-1 and COX-2.[5][10]

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this activity is directly proportional to the inhibition of the cyclooxygenase activity.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Heme, and the probe in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence or absorbance kinetically for a defined period (e.g., 5-10 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required for 50% inhibition).

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for determining the COX inhibitory activity of a test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant potential of a compound.[6][7]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

-

DPPH solution in methanol

-

Test compound (this compound) dissolved in methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound in methanol.

-

In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Include a control containing only the DPPH solution and methanol.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Quantitative Data

The following tables summarize representative quantitative data for the COX inhibitory and antioxidant activities of various benzimidazole derivatives, as reported in the literature. This data provides a benchmark for what might be expected for this compound.

Table 1: COX Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Benzimidazole-thiazole hybrid | COX-1 | >10 | >37 | [2] |

| COX-2 | 0.27 | [2] | ||

| Benzimidazothiazole derivative | COX-1 | 0.044 | 0.0097 | [11] |

| COX-2 | 0.00452 | [11] | ||

| Oxadiazole-substituted benzimidazole | COX-1 | >100 | >123 | [1] |

| COX-2 | 0.81 | [1] |

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound Class | Assay | IC50 (µM) | Reference |

| Fluorophenyl benzimidazole | DPPH | 1.2 - 6.6 | [6] |

| Novel benzimidazole derivative | DPPH | 12 - 13 | [7] |

| Benzimidazole hydrazone | DPPH | < 8 | [12] |

| (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid | H2O2 Scavenging | Moderate Activity | [8] |

Conclusion

While the precise molecular targets of this compound require further direct investigation, the existing literature on related benzimidazole compounds strongly suggests a mechanism of action centered on anti-inflammatory and antioxidant activities. The inhibition of COX enzymes, potentially with selectivity for COX-2, and the scavenging of free radicals are the most plausible pathways. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to systematically evaluate the therapeutic potential of this compound and to further delineate its molecular interactions. Future studies should focus on performing these assays with the specific compound to confirm these hypotheses and to quantify its potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. plantarchives.org [plantarchives.org]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis, antioxidant and radical scavenging activities of novel benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Benzimidazole-2-acetic acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its diverse and significant pharmacological activities. This technical guide focuses on 1H-Benzimidazole-2-acetic acid and its structural analogs, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, collated quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows. The information presented herein is curated from recent scientific literature and aims to facilitate the rational design and development of novel therapeutic agents based on the benzimidazole framework.

Introduction

Benzimidazole, formed by the fusion of benzene and imidazole rings, is a structural analog of naturally occurring purines, which allows it to interact with various biopolymers.[1] This structural similarity is a key reason for the wide range of biological activities exhibited by its derivatives.[2] The therapeutic potential of the benzimidazole nucleus has been recognized for decades, with derivatives demonstrating efficacy as antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer agents.[2][3] this compound serves as a key intermediate and a pharmacologically active molecule itself, with its structural analogs being the subject of extensive research to enhance potency and selectivity for various therapeutic targets.[4]

This guide will delve into the synthetic methodologies for creating these analogs, present their biological activities with a focus on quantitative data, provide detailed experimental protocols for their evaluation, and illustrate relevant signaling pathways and experimental workflows.

Synthesis of this compound Structural Analogs

The most prevalent and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction . This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or nitriles) under acidic conditions and often with the application of heat.[5]

A general synthetic scheme is presented below:

Caption: General synthesis of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol describes a typical procedure for the synthesis of a 2-substituted benzimidazole derivative via the condensation of o-phenylenediamine with a substituted benzoic acid.

Materials:

-

o-Phenylenediamine

-

Substituted Benzoic Acid

-

4N Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (Silica gel G)

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, combine o-phenylenediamine (0.025 mol) and the desired substituted benzoic acid (0.025 mol).

-

Add 4N HCl (30 mL) to the flask.

-

Attach a reflux condenser and heat the mixture at 100°C with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the dropwise addition of 10% NaOH solution until the solution is alkaline to litmus paper.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified 2-substituted benzimidazole derivative.

-

Dry the purified product in a desiccator and determine the melting point.

-

Characterize the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, and Mass Spectrometry.[6]

Biological Activities and Quantitative Data

Structural analogs of this compound have been reported to possess a wide array of biological activities. The following tables summarize the quantitative data for some of these activities.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Analogs against Bacterial Strains

| Compound ID | R-Group at C2 | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| BZA-1 | -CH2-(p-Cl-phenyl) | 12.5 | 25 | 50 | [7] |

| BZA-2 | -CH2-(p-NO2-phenyl) | 25 | 50 | 50 | [7] |

| BZA-3 | -CH2-(p-OCH3-phenyl) | 50 | 100 | >100 | [7] |

| Ciprofloxacin | (Standard) | 6.25 | 12.5 | 12.5 | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Analogs against Fungal Strains

| Compound ID | R-Group at C2 | C. albicans (µg/mL) | A. niger (µg/mL) | Reference |

| BZF-1 | -CH2-(p-F-phenyl) | 25 | 50 | [7] |

| BZF-2 | -CH2-(p-Br-phenyl) | 50 | 100 | [7] |

| Fluconazole | (Standard) | 12.5 | 25 | [7] |

Anti-inflammatory Activity

Table 3: In Vitro Anti-inflammatory Activity of Benzimidazole Analogs

| Compound ID | Assay | IC50 (µM) | Reference |

| BIA-1 | COX-1 Inhibition | >10 | [8] |

| BIA-1 | COX-2 Inhibition | <1 | [8] |

| BIA-2 | Protein Denaturation Inhibition | 25.5 | [5] |

| BIA-3 | NO Production Inhibition | 10.992 | [9] |

| BIA-3 | TNF-α Production Inhibition | 12.901 | [9] |

| BIA-3 | IL-6 Production Inhibition | 2.294 | [9] |

| Aspirin | COX-1 Inhibition | <1 | [8] |

| Aspirin | COX-2 Inhibition | <1 | [8] |

| Diclofenac | Protein Denaturation Inhibition | 15.2 | [5] |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Synthesized benzimidazole analogs

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of the test compounds and the standard antibiotic in DMSO.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB to obtain a range of concentrations.

-

Add the bacterial inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.

Materials:

-

Synthesized benzimidazole analogs

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.

-

Prepare various concentrations of the test compounds and the standard drug in a suitable solvent.

-

The reaction mixture consists of 0.5 mL of the test sample/standard and 0.5 mL of the protein solution.

-

A control consists of 0.5 mL of the solvent and 0.5 mL of the protein solution.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.[11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-1 and COX-2 to screen for potential inhibitors.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Assay buffer

-

96-well plate

-

Plate reader capable of measuring absorbance at 590 nm

-

Standard COX inhibitor (e.g., Aspirin)

Procedure:

-

Prepare solutions of the test compounds and standard inhibitor at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

-

Add the test compound or standard inhibitor to the inhibitor wells and the vehicle to the control wells.

-

Pre-incubate the plate at 25°C for 5-10 minutes.

-

Add the colorimetric substrate (TMPD) to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

The percentage of COX inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.[12]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

Several benzimidazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth, and is often dysregulated in cancer.[1][13]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzimidazole analogs.

General Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs based on the benzimidazole scaffold follows a well-defined workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for benzimidazole-based drug discovery.

Conclusion

This compound and its structural analogs represent a highly promising class of compounds with a broad spectrum of pharmacological activities. The synthetic accessibility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these compounds. The collated quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are intended to serve as a practical resource for the scientific community, fostering further research and development in this important area of medicinal chemistry. The continued exploration of benzimidazole analogs holds significant potential for the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - ProQuest [proquest.com]

The Discovery and Enduring Legacy of Benzimidazole Compounds: A Technical Guide

An in-depth exploration of the history, synthesis, and evolving biological significance of the benzimidazole scaffold for researchers, scientists, and drug development professionals.

Introduction

The benzimidazole core, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Since its initial synthesis in the late 19th century, the benzimidazole framework has been the foundation for a wide array of therapeutic agents, ranging from anthelmintics to anticancer and antiviral drugs. This technical guide provides a comprehensive overview of the historical milestones in benzimidazole discovery, detailed experimental protocols for its seminal syntheses, and an exploration of its diverse mechanisms of action.

The Genesis of a Privileged Scaffold: Discovery and Early Synthesis

The journey of benzimidazole began in 1872 with the pioneering work of Hobrecker, who first reported the synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-benzimidazole.[2][3][4] This was achieved through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by an intramolecular cyclization via dehydration.[2][4] A few years later, an alternative route was described by Ladenburg, involving the condensation of 3,4-diaminotoluene with acetic acid.[4] These early methods laid the groundwork for more generalized and efficient synthetic strategies that would follow.

Key Historical Milestones in Benzimidazole Synthesis and Biological Discovery

The timeline below outlines the pivotal moments in the history of benzimidazole research, from its initial synthesis to the discovery of its wide-ranging therapeutic potential.

Caption: A timeline of key discoveries in the history of benzimidazole compounds.

Foundational Synthetic Methodologies

The versatility of the benzimidazole scaffold is, in part, due to the robustness and adaptability of its core synthetic routes. The following sections detail the experimental protocols for the classical methods of benzimidazole synthesis.

Hobrecker's Synthesis of 2,5-Dimethyl-benzimidazole (1872)

This inaugural synthesis involves a two-step process: the reduction of a nitro group to an amine, followed by an acid-catalyzed cyclization.

Experimental Protocol:

-

Reduction: To a solution of 2-nitro-4-methylacetanilide in ethanol, add a stoichiometric excess of tin (Sn) metal.

-

Slowly add concentrated hydrochloric acid (HCl) to the mixture while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

Continue stirring until the reaction is complete, as indicated by the disappearance of the starting material (monitored by thin-layer chromatography).

-

Cyclization and Work-up: Neutralize the reaction mixture with a strong base, such as sodium hydroxide, which will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate, containing the crude 2-amino-4-methylacetanilide, is then heated under reflux to effect dehydration and cyclization to form 2,5-dimethyl-benzimidazole.

-

Cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

The Phillips-Ladenburg Synthesis

A more general and widely used method for preparing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[5][6][7]

Experimental Protocol:

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).

-

Add a dilute mineral acid, such as 4N hydrochloric acid, to the mixture.

-

Heat the reaction mixture under reflux for a period of 2 to 24 hours, depending on the reactivity of the carboxylic acid.[5] For aromatic acids, higher temperatures (above 180°C) in a sealed vessel may be necessary.[5]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Dry the product and recrystallize from an appropriate solvent to yield the pure 2-substituted benzimidazole.

The Weidenhagen Reaction

This method utilizes aldehydes as the one-carbon electrophile for condensation with o-phenylenediamine, typically in the presence of an oxidizing agent.[6][8]

Experimental Protocol:

-

Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the aldehyde (1 equivalent) to the solution.

-

Introduce an oxidizing agent, for example, copper(II) acetate or sodium metabisulfite.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, the product may precipitate from the reaction mixture or can be isolated by removing the solvent under reduced pressure followed by purification.

-

Purify the crude product by column chromatography or recrystallization.

The Dawn of Biological Activity: A Chronological Perspective

The initial discovery of benzimidazole's biological significance was not a singular event but rather a series of findings spanning several decades. While precise quantitative data from the earliest studies are not extensively documented in readily available literature, the chronological emergence of its various activities is clear.

Antibacterial and Antiviral Properties

The first indications of benzimidazole's biological potential emerged in the mid-20th century. In 1944, Woolley reported the antibacterial activity of certain benzimidazole derivatives.[1] A decade later, in 1954, Tamm and Folkers described the antiviral properties of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB).[9] This compound was found to inhibit the replication of influenza virus, marking the beginning of benzimidazole's role in antiviral research. The mechanism of action for this early antiviral activity was later elucidated to be the inhibition of cellular RNA polymerase II, thereby halting viral RNA synthesis.[9]

The Anthelmintic Revolution

The 1960s witnessed a paradigm shift in the therapeutic application of benzimidazoles with the discovery of thiabendazole's potent anthelmintic activity in 1961. This discovery led to the development of a whole class of benzimidazole-based drugs for treating parasitic worm infections in both humans and animals. This class of drugs, which includes well-known agents like albendazole and mebendazole, revolutionized veterinary and human medicine.

Repurposing for Cancer Therapy

Interestingly, the journey of benzimidazoles into oncology began with the repurposing of these established anthelmintic drugs in the 1950s.[10] It was observed that compounds like mebendazole and albendazole, in addition to their effects on parasites, also exhibited anticancer properties. This has led to extensive research into benzimidazole derivatives as potential anticancer agents, with several now in clinical use or undergoing clinical trials.[10][11]

Mechanisms of Action: A Multifaceted Approach

The broad therapeutic utility of benzimidazole compounds stems from their ability to interact with a diverse range of biological targets. The following sections and diagrams illustrate the key signaling pathways and molecular mechanisms affected by this versatile scaffold.

Anticancer Mechanisms

The anticancer effects of benzimidazoles are not mediated by a single pathway but rather through a multi-pronged attack on cancer cell proliferation and survival.

Caption: Key anticancer mechanisms of action for benzimidazole compounds.

As illustrated, benzimidazole derivatives exert their anticancer effects through several primary mechanisms:

-

Tubulin Polymerization Inhibition: Similar to their anthelmintic mechanism, many anticancer benzimidazoles bind to β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][12]

-

DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into the minor groove of DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and triggers apoptosis.[13]

-

PARP Inhibition: Some benzimidazoles act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.[13]

-

Protein Kinase Inhibition: Benzimidazoles have been shown to inhibit various protein kinases, including vascular endothelial growth factor receptor (VEGFR), which is critical for angiogenesis (the formation of new blood vessels that supply tumors).[12][14]

Anthelmintic and Antiviral Mechanisms

The mechanisms of action for the anthelmintic and early antiviral activities of benzimidazoles are more targeted.

Caption: Mechanisms of action for anthelmintic and early antiviral benzimidazoles.

-

Anthelmintic Mechanism: The primary mode of action for anthelmintic benzimidazoles is their selective binding to the β-tubulin of parasitic worms. This inhibits the polymerization of microtubules, which are essential for cellular structure, motility, and nutrient absorption in the parasite. The disruption of these processes leads to paralysis and ultimately the death of the worm.

-

Antiviral Mechanism: Early antiviral benzimidazoles, such as DRB, function by inhibiting the host cell's RNA polymerase II.[9] As many viruses rely on the host's cellular machinery for their replication, this inhibition effectively blocks the synthesis of viral RNA.[9]

Quantitative Data on Biological Activity

The following table summarizes representative quantitative data for the biological activity of various benzimidazole derivatives, highlighting their potency across different therapeutic areas.

| Compound Class | Specific Derivative | Biological Activity | Target Organism/Cell Line | Potency (IC50/MIC) | Reference |

| Anthelmintic | Albendazole | Anthelmintic | Haemonchus contortus | ~0.1 µM | [10] |

| Mebendazole | Anthelmintic | Trichinella spiralis | ~0.01 µM | [10] | |

| Anticancer | Mebendazole | Cytotoxicity | Glioblastoma Cells | 102 to 958 nM | [12] |

| Bendamustine | Cytotoxicity | Non-Hodgkin's Lymphoma Cells | Varies by cell line | [11] | |

| Compound 8I (Benzimidazole-acridine derivative) | Cytotoxicity | K562 Leukemia Cells | 2.68 µmol/L | [13] | |

| 2-phenylthiomethylbenzimidazole | Topoisomerase II Inhibition | - | 17 µM | [14] | |

| Antiviral | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Antiviral (RSV) | - | As low as 20 nM | [15] |

Conclusion

From its humble beginnings in an 1872 synthesis to its current status as a cornerstone of modern medicinal chemistry, the benzimidazole scaffold has demonstrated remarkable versatility and therapeutic relevance. Its journey highlights the power of chemical synthesis in unlocking new biological activities and the potential for drug repurposing in expanding the therapeutic armamentarium. The multifaceted mechanisms of action of benzimidazole derivatives, particularly in the realm of oncology, continue to inspire the design and development of novel, more targeted, and effective therapeutic agents. As research continues to unravel the full potential of this privileged structure, the legacy of the benzimidazole core is set to endure for many years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. adichemistry.com [adichemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1H-Benzimidazole-2-acetic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Benzimidazole-2-acetic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document collates available spectroscopic information and provides detailed experimental protocols for the synthesis and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3624 | O-H stretching vibration |

| 3230 | N-H stretching vibration |

| 1722 | C=O stretching vibration |

Source:[1]

Table 2: Chromatographic and Physical Data

| Parameter | Value |

| Melting Point | 240-242 °C |

| TLC Rf Value | 0.42 (Toluene:Ethyl Acetate:Formic Acid = 5:4:1) |

Source:[1]

Table 3: ¹H NMR Data for 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic Acid (Reference Compound)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.76–7.71 | m | 2H | Aromatic Protons |

| 7.68–7.64 | m | 1H | Aromatic Proton |

| 7.57–7.53 | m | 1H | Aromatic Proton |

| 7.41–7.35 | m | 2H | Aromatic Protons |

| 7.28–7.20 | m | 2H | Aromatic Protons |

| 5.06 | s | 2H | -CH₂- (acetic acid moiety) |

Solvent: DMSO-d₆, Spectrometer: 500 MHz. Source:[2][3]

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of this compound and its derivatives.

Synthesis of this compound

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative[4].

Procedure:

-

A mixture of o-phenylenediamine and a suitable dicarboxylic acid derivative (e.g., malonic acid) is heated, often in the presence of a dehydrating agent like polyphosphoric acid or under acidic conditions.

-

Upon completion of the reaction, the mixture is cooled and neutralized to precipitate the crude product.

-

The crude this compound is then purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product[1].

Spectroscopic Analysis Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube[5].

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition (¹H and ¹³C NMR):

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is common.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, dry this compound sample directly onto the ATR crystal of the FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

The solution may be further diluted with the mobile phase solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote ionization).

-

Filter the solution to remove any particulate matter before introduction into the mass spectrometer[6].

Data Acquisition:

-

Acquire the mass spectrum using an ESI source in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Scan a mass range appropriate for the expected molecular weight of this compound (176.17 g/mol ).

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol).

-

Dilute the stock solution to a concentration that results in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

Data Acquisition:

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

-

Use the pure solvent as a blank to obtain a baseline correction.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 1H-Benzimidazole-2-acetic acid (CAS Number: 2081-83-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-2-acetic acid, with the CAS number 2081-83-6, is a heterocyclic compound that serves as a pivotal structural motif in medicinal chemistry. Its versatile scaffold has been extensively utilized in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its anti-inflammatory and antimicrobial activities are presented. Furthermore, this guide elucidates the modulation of key signaling pathways, including mTOR, STAT3/HK2, and PAR1, by benzimidazole derivatives, supported by quantitative data and visual diagrams to facilitate a deeper understanding of their mechanism of action.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and analysis.

| Property | Value | Reference |

| CAS Number | 2081-83-6 | N/A |

| Molecular Formula | C₉H₈N₂O₂ | N/A |

| Molecular Weight | 176.17 g/mol | N/A |

| Melting Point | 240-242 °C | [1] |

| Boiling Point | 498.3 °C at 760 mmHg | N/A |

| Density | 1.437 g/cm³ | N/A |

| Solubility | Soluble in polar solvents like water and alcohols. | [2] |

| pKa | 1.54 ± 0.30 (Predicted) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative.

General Synthesis Workflow

The logical flow for a typical synthesis and purification process is outlined below.

Detailed Experimental Protocol: Synthesis from o-Phenylenediamine and Malonic Acid

This protocol describes the synthesis of this compound via the Phillips condensation reaction.

Materials:

-

o-Phenylenediamine

-

Malonic acid

-

4N Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Activated charcoal

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

In a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol) and malonic acid (0.1 mol).

-

To this mixture, add 50 mL of 4N HCl.

-

Attach a reflux condenser and heat the mixture on a water bath at 100°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by adding ammonium hydroxide solution until the pH is approximately 7.

-

A precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any inorganic impurities.

-

For purification, dissolve the crude product in a minimal amount of hot methanol.

-

Add a small amount of activated charcoal to the solution and boil for 10-15 minutes to decolorize.

-

Filter the hot solution to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activities and Quantitative Data

Benzimidazole derivatives, including this compound, exhibit a broad spectrum of biological activities. The following sections summarize their anti-inflammatory and antimicrobial properties with relevant quantitative data.

Anti-inflammatory Activity

Benzimidazole derivatives are known to possess significant anti-inflammatory properties, which are believed to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes.[3]

| Compound/Derivative | Assay | Target | IC₅₀ (µM) | Reference |

| Substituted Benzimidazole Derivative | COX-1 Inhibition | COX-1 | <1 | [3] |

| Substituted Benzimidazole Derivative | COX-2 Inhibition | COX-2 | <1 | [3] |

| B2 (a 2-substituted benzimidazole) | Luminol-enhanced chemiluminescence | COX enzymes | Lower than Ibuprofen | [4] |

| B4 (a 2-substituted benzimidazole) | Luminol-enhanced chemiluminescence | COX enzymes | Lower than Ibuprofen | [4] |

| B7 (a 2-substituted benzimidazole) | Luminol-enhanced chemiluminescence | COX enzymes | Lower than Ibuprofen | [4] |

| B8 (a 2-substituted benzimidazole) | Luminol-enhanced chemiluminescence | COX enzymes | Lower than Ibuprofen | [4] |

Antimicrobial Activity

The benzimidazole scaffold is a key component in many antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial activity.

| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 2-substituted benzimidazole (63a) | Staphylococcus aureus (MRSA) | 16 | [5] |

| 2-substituted benzimidazole (63c) | Staphylococcus aureus (MRSA) | 8 | [5] |

| 2-substituted benzimidazole | Escherichia coli | 2 | [5] |

| Key benzimidazole derivatives (3f, 3m, 3n, 3p) | Various bacterial and fungal strains | Comparable or superior to reference drugs | [6] |

Experimental Protocols for Biological Assays

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This protocol provides a method for screening the anti-inflammatory activity of benzimidazole derivatives by measuring the inhibition of heat-induced albumin denaturation.

Materials:

-

Synthesized benzimidazole derivatives

-

Diclofenac sodium (standard drug)

-

Freshly prepared egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compounds and the standard drug in PBS.

-

The reaction mixture for each concentration should contain 2 mL of egg albumin, 28 mL of PBS, and 2 mL of the respective test/standard solution.

-

A control solution is prepared with 2 mL of egg albumin, 28 mL of PBS, and 2 mL of the solvent used for the stock solutions.

-

Incubate all the solutions at 37°C for 15 minutes.

-

Induce protein denaturation by heating the solutions at 70°C for 5 minutes.

-

After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against bacterial strains using the broth microdilution method.[7]

Materials:

-

Synthesized benzimidazole derivatives

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Standard antibiotic (e.g., Ciprofloxacin) for positive control

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the benzimidazole derivative in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard the final 100 µL from the tenth column.

-

Column 11 serves as the growth control (broth and inoculum only), and column 12 serves as the sterility control (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Inoculate all wells (except the sterility control wells) with 100 µL of the prepared inoculum.

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

-

Modulation of Signaling Pathways

Benzimidazole derivatives exert their therapeutic effects by modulating various intracellular signaling pathways. This section explores their interaction with the mTOR, STAT3/HK2, and PAR1 pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Certain benzimidazole derivatives have been identified as inhibitors of the mTOR pathway.[8][9]

STAT3/HK2 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell metabolism and survival. Some dihalogenated benzimidazole derivatives have been shown to induce cancer cell death by regulating the STAT3/Hexokinase 2 (HK2) axis.[10] These compounds can inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of its target genes, including HK2, a key enzyme in glycolysis.

PAR1 Signaling Pathway

Protease-activated receptor 1 (PAR1) is a G protein-coupled receptor involved in thrombosis and inflammation. Certain 1,2-disubstituted benzimidazole derivatives act as allosteric modulators of PAR1, selectively inhibiting Gq-mediated signaling (intracellular Ca²⁺ mobilization) without affecting Gi-mediated signaling (cAMP inhibition).[2]

Conclusion

This compound and its derivatives represent a privileged scaffold in drug discovery, demonstrating a remarkable range of biological activities. Their potential as anti-inflammatory and antimicrobial agents is well-documented and supported by quantitative data. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for the design of novel and more potent therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the synthesis and evaluation of new benzimidazole-based compounds. Further exploration of this versatile molecule and its analogues holds significant promise for the development of future medicines.

References

- 1. Erzincan Üniversitesi Fen Bilimleri Enstitüsü Dergisi » Makale » Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer [dergipark.org.tr]

- 2. Modulation of PAR1 signalling by benzimidazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2][3][4] Its derivatives are integral to a wide range of pharmaceuticals due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5][6][7] The unique electronic characteristics and structural versatility of the benzimidazole nucleus allow it to bind to a broad spectrum of therapeutic targets, making it a focal point in drug discovery and development.[1][3][8] This guide provides a comprehensive overview of the core physical and chemical properties of benzimidazole derivatives, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

The physicochemical properties of benzimidazole derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the nature and position of substituents on the bicyclic ring system.

1.1. Physical Properties

Benzimidazoles are generally crystalline solids with a high degree of chemical stability.[9][10] The parent benzimidazole is an amphoteric compound, meaning it can act as both an acid and a base.[11] Its basicity (pKa of the conjugate acid is around 5.5-7) is notably higher than that of pyridine, while its acidity (pKa ~14.5) is slightly greater than that of alcohols.[11]

Substituents play a critical role in modifying these properties. For instance, introducing a substituent at the 1-position generally lowers the melting point.[2][12][13][14] Non-polar substituents tend to increase solubility in non-polar organic solvents, whereas polar groups enhance solubility in polar solvents.[12][13]

Table 1: Summary of Key Physical Properties of Benzimidazole and Select Derivatives

| Property | Benzimidazole (Parent) | 2-Methylbenzimidazole | 5-Nitrobenzimidazole | Albendazole (Drug Example) |

| Molecular Formula | C₇H₆N₂[13] | C₈H₈N₂ | C₇H₅N₃O₂ | C₁₂H₁₅N₃O₂S |